Enloplatin

Description

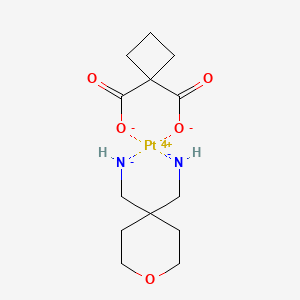

structure given in first source

Properties

CAS No. |

111523-41-2 |

|---|---|

Molecular Formula |

C13H22N2O5Pt |

Molecular Weight |

481.41 g/mol |

IUPAC Name |

[4-(aminomethyl)oxan-4-yl]methanamine;cyclobutane-1,1-dicarboxylate;platinum(2+) |

InChI |

InChI=1S/C7H16N2O.C6H8O4.Pt/c8-5-7(6-9)1-3-10-4-2-7;7-4(8)6(5(9)10)2-1-3-6;/h1-6,8-9H2;1-3H2,(H,7,8)(H,9,10);/q;;+2/p-2 |

InChI Key |

ASQRQYODAQUVBR-UHFFFAOYSA-L |

Canonical SMILES |

C1CC(C1)(C(=O)[O-])C(=O)[O-].C1COCCC1(C[NH-])C[NH-].[Pt+4] |

Origin of Product |

United States |

Foundational & Exploratory

Enloplatin: An In-Depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enloplatin is a platinum-based antineoplastic agent that has been investigated for its therapeutic potential in cancer treatment. As a member of the platinum drug class, its fundamental mechanism of action is believed to involve direct interaction with cellular DNA, leading to the formation of platinum-DNA adducts. These adducts disrupt the normal functions of DNA, including replication and transcription, ultimately triggering a cascade of cellular events that culminate in cell cycle arrest and apoptosis. A key distinguishing feature of this compound, noted in early studies, is its apparent lack of cross-resistance with other widely used platinum agents like cisplatin (B142131) and carboplatin (B1684641), suggesting a nuanced or distinct mechanism of interaction with cellular components or pathways. This guide provides a comprehensive overview of the presumed core mechanism of action of this compound, drawing parallels with well-characterized platinum analogs while highlighting areas where its activity may diverge.

Introduction to this compound

This compound, also known by its developmental code CL 287 ,110 and its chemical name cis-(1,1-Cyclobutanedicarboxylato)(tetrahydro-4H-pyran-4,4-bis(methylamine))platinum, is a third-generation platinum analog.[1] Like its predecessors, cisplatin and carboplatin, this compound's cytotoxic effects are primarily attributed to its ability to function as a DNA alkylating agent.[1] The development of new platinum compounds like this compound has been driven by the need to overcome the limitations of earlier drugs, particularly the development of cellular resistance and the prevalence of severe side effects. The observation that this compound may not share cross-resistance with cisplatin and carboplatin has been a significant point of interest, suggesting that it might be effective in treating tumors that have become refractory to standard platinum-based therapies.[1]

Core Mechanism of Action: DNA as the Primary Target

The central tenet of the mechanism of action for all platinum-based anticancer drugs is their covalent interaction with DNA.[2][3] This interaction is the initiating event that leads to the cytotoxic outcomes observed in cancer cells.

Cellular Uptake and Aquation

While specific transporters for this compound have not been definitively identified, it is presumed to enter the cell through mechanisms similar to other platinum drugs, which can include passive diffusion and active transport. Once inside the cell, the lower intracellular chloride concentration facilitates the hydrolysis of the platinum complex, a process known as aquation. This process is critical for the drug's activation, as the aquated species are more reactive towards nucleophilic sites on DNA.

Formation of Platinum-DNA Adducts

The activated, aquated this compound molecule is a potent electrophile that readily reacts with the nitrogen atoms of purine (B94841) bases in the DNA, primarily the N7 position of guanine (B1146940) and adenine (B156593). This reaction leads to the formation of various types of platinum-DNA adducts. Based on the extensive research on cisplatin and other analogs, the most common and therapeutically relevant adducts are intrastrand crosslinks, where the platinum atom binds to two adjacent bases on the same DNA strand. The most frequent of these are 1,2-intrastrand crosslinks between two adjacent guanines (GG) or between a guanine and an adjacent adenine (AG). Interstrand crosslinks, where the platinum atom links bases on opposite DNA strands, and monofunctional adducts, where only one site on the DNA is platinated, are also formed but are generally less abundant.

The formation of these adducts induces significant conformational changes in the DNA double helix, including bending and unwinding of the DNA strand. These structural distortions are key to the subsequent cellular responses.

Experimental Protocol: Analysis of DNA Adduct Formation (General)

A common method to study the formation of platinum-DNA adducts is through enzymatic digestion of DNA followed by chromatographic separation and mass spectrometric detection.

-

Cell Culture and Drug Treatment: Cancer cell lines are cultured under standard conditions and then treated with the platinum drug at various concentrations and for different durations.

-

DNA Isolation: Genomic DNA is isolated from the treated cells using standard DNA extraction kits.

-

Enzymatic Digestion: The isolated DNA is enzymatically digested to single nucleosides or short oligonucleotides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

Chromatographic Separation: The resulting digest is then separated using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC).

-

Mass Spectrometry Detection: The separated components are introduced into a mass spectrometer (e.g., ICP-MS or ESI-MS/MS) to identify and quantify the specific platinum-DNA adducts based on their mass-to-charge ratio.

Cellular Responses to this compound-Induced DNA Damage

The structural alterations in DNA caused by this compound adducts are recognized by the cellular machinery, triggering a complex network of signaling pathways that determine the ultimate fate of the cell.

Inhibition of DNA Replication and Transcription

The presence of bulky platinum adducts on the DNA template physically obstructs the progression of DNA and RNA polymerases. This steric hindrance leads to a potent inhibition of both DNA replication and transcription, which are essential processes for cell division and survival. The stalling of these processes is a major contributor to the cytotoxic effects of platinum drugs.

Cell Cycle Arrest

In response to DNA damage, cells activate cell cycle checkpoints to halt progression through the cell cycle. This arrest provides an opportunity for the cell to repair the damaged DNA before entering mitosis. The p53 tumor suppressor protein plays a critical role in this process by inducing the expression of cell cycle inhibitors like p21. Cells treated with platinum drugs often exhibit arrest in the G1, S, or G2 phases of the cell cycle.

Induction of Apoptosis

If the DNA damage is too extensive to be repaired, the cell is directed to undergo programmed cell death, or apoptosis. Platinum drugs are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The DNA damage signals can lead to the activation of pro-apoptotic proteins such as Bax and Bak, which in turn trigger the release of cytochrome c from the mitochondria. This event initiates a caspase cascade, leading to the execution of the apoptotic program.

Logical Relationship of this compound's Mechanism of Action

Caption: Logical flow of this compound's proposed mechanism of action.

Potential for Non-Cross-Resistance

The most intriguing aspect of this compound is its reported lack of cross-resistance with cisplatin and carboplatin. Several hypotheses could explain this phenomenon:

-

Altered Cellular Uptake/Efflux: this compound may utilize different cellular entry or exit transporters than cisplatin, bypassing resistance mechanisms that involve reduced drug accumulation.

-

Differential Adduct Formation: The unique structure of this compound, with its tetrahydro-4H-pyran-4,4-bis(methylamine) ligand, may influence the types and distribution of DNA adducts it forms. These adducts might be less efficiently recognized or repaired by the DNA repair machinery that handles cisplatin-induced damage.

-

Differential Recognition by Cellular Proteins: The conformational changes induced in DNA by this compound adducts may differ from those caused by cisplatin. This could lead to a different pattern of recognition by cellular proteins, including DNA repair enzymes and high-mobility group (HMG) proteins, which are known to play a role in the cytotoxicity of cisplatin.

-

Alternative Cellular Targets: While DNA is the primary target, it is possible that this compound has other cellular targets that contribute to its cytotoxicity and are not affected by the resistance mechanisms developed against cisplatin.

Signaling Pathway: p53-Mediated Cell Cycle Arrest

Caption: Simplified p53 signaling pathway leading to cell cycle arrest.

Conclusion and Future Directions

This compound represents an effort to expand the arsenal (B13267) of effective platinum-based chemotherapies. Its core mechanism of action is rooted in the well-established paradigm of DNA damage, leading to the inhibition of essential cellular processes and the induction of cell death. The key to its potential clinical utility lies in its ability to circumvent the common mechanisms of resistance that plague first and second-generation platinum drugs. Further research is needed to elucidate the precise molecular details of its interaction with DNA, the specific cellular pathways it modulates, and the exact reasons for its non-cross-resistant profile. A deeper understanding of these aspects will be crucial for the rational design of future clinical trials and the development of more effective cancer therapies.

References

- 1. Safety and efficacy of the tumor-selective adenovirus enadenotucirev with or without paclitaxel in platinum-resistant ovarian cancer: a phase 1 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Activity of Olvimulogene Nanivacirepvec–Primed Immunochemotherapy in Heavily Pretreated Patients With Platinum-Resistant or Platinum-Refractory Ovarian Cancer: The Nonrandomized Phase 2 VIRO-15 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UCSF Neoplasms Clinical Trials for 2025 — San Francisco Bay Area [clinicaltrials.ucsf.edu]

Enloplatin: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enloplatin, a third-generation platinum-based antineoplastic agent, has demonstrated a distinct preclinical profile, including activity in cisplatin-resistant tumor models. This technical guide provides a comprehensive overview of the chemical structure and a detailed, step-by-step synthesis of this compound. The document includes tabulated physicochemical and quantitative synthetic data, alongside meticulous experimental protocols for the synthesis of its key diamine ligand and the final active compound. Furthermore, a generalized signaling pathway for platinum-based drugs, applicable to this compound, is visualized to illustrate its mechanism of action.

Chemical Structure and Properties

This compound, with the chemical name cis-(1,1-Cyclobutanedicarboxylato)(tetrahydro-4H-pyran-4,4-bis(methylamine))platinum(II), is a square planar platinum(II) complex. The central platinum atom is coordinated to a bidentate 1,1-cyclobutanedicarboxylato ligand and a novel bidentate diamine ligand, tetrahydro-4H-pyran-4,4-dimethanamine. This unique diamine ligand is believed to contribute to this compound's altered pharmacological properties compared to earlier platinum analogs like cisplatin (B142131) and carboplatin.

Below is a summary of the key chemical and physical properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₂N₂O₅Pt | [1][2][3] |

| Molecular Weight | 481.41 g/mol | [1] |

| CAS Number | 111523-41-2 | [1] |

| IUPAC Name | [4-(aminomethyl)oxan-4-yl]methanamine;cyclobutane-1,1-dicarboxylate;platinum(2+) | |

| Appearance | Colorless plates (intermediate) | |

| Melting Point | 110-112 °C (for tetrahydro-4H-pyran-4,4-dicarbonitrile intermediate) |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of the key diamine ligand, tetrahydro-4H-pyran-4,4-dimethanamine, followed by its reaction with a platinum-containing precursor. The following sections provide a detailed experimental protocol for this synthesis, based on methodologies described in the scientific literature.

Synthesis of Tetrahydro-4H-pyran-4,4-dimethanamine

The synthesis of the diamine ligand proceeds in two main steps: the formation of a dinitrile intermediate followed by its reduction.

This step involves a nucleophilic substitution reaction to form the cyclic dinitrile.

Experimental Protocol:

-

A mixture of 28.6 g of bis(2-chloroethyl) ether, 13.2 g of malononitrile, and 55.28 g of potassium carbonate in 800 ml of acetonitrile (B52724) is prepared.

-

The mixture is refluxed on a steam bath for 24 hours.

-

The hot mixture is then filtered to remove inorganic salts.

-

The filtrate is evaporated to dryness.

-

The resulting residue is crystallized from 100 ml of ethanol, with charcoal treatment, to yield tetrahydro-4H-pyran-4,4-dicarbonitrile as colorless plates.

| Intermediate | Yield | Melting Point |

| Tetrahydro-4H-pyran-4,4-dicarbonitrile | 9.5 g | 110-112 °C |

The dinitrile is reduced to the corresponding diamine using a suitable reducing agent.

Experimental Protocol:

-

To a solution of 8.18 g of tetrahydro-4H-pyran-4,4-dicarbonitrile in 150 ml of tetrahydrofuran (B95107), 180 ml of 1N borane (B79455) in tetrahydrofuran is added rapidly and dropwise.

-

The mixture is stirred at room temperature for 4 hours.

-

100 ml of 6N hydrochloric acid is added dropwise, and the mixture is refluxed for 1 hour.

-

The tetrahydrofuran is removed by evaporation.

-

The aqueous residue is washed with two 100 ml portions of ether.

-

The aqueous layer is then made basic with 50% sodium hydroxide (B78521) and extracted with three 100 ml portions of ether.

-

The combined ether extracts are dried over magnesium sulfate (B86663) and evaporated to give the crude product.

-

The crude product is then purified by column chromatography. The column cut containing the free base is evaporated, yielding 1.48 g of tetrahydro-4H-pyran-4,4-dimethanamine as a colorless oil.

Synthesis of this compound

The final step involves the complexation of the diamine ligand with a platinum precursor.

Experimental Protocol:

-

A 4.9 g portion of [1,1-cyclobutanedicarboxylato(2-)-O,O']bis[sulfinylbis[methane]-S]platinum is dissolved in 120 ml of water at 100°C.

-

A solution of 1.4 g of tetrahydro-4H-pyran-4,4-dimethanamine in 30 ml of water is added to the hot platinum solution.

-

The mixture is heated at 100°C for 6 hours.

-

The mixture is then filtered, and the filtrate is evaporated to dryness.

-

The residue is slurried in 30 ml of water, heated to 95°C, and filtered.

-

The filtrate is concentrated to about 10 ml, and the resulting solid is collected, washed with water, and dried to yield 1.34 g of [1,1-cyclobutanedicarboxylato(2-)-O,O'](tetrahydro-4H-pyran-4,4-dimethanamine-N,N']platinum (this compound).

Visualized Synthetic Workflow and Mechanism of Action

Synthetic Workflow

The overall synthetic pathway for this compound is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Generalized Mechanism of Action

The cytotoxic action of this compound, like other platinum-based anticancer drugs, is primarily attributed to its ability to form covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis. The following diagram illustrates a generalized signaling pathway for DNA damage-induced apoptosis by platinum drugs.

Caption: Generalized DNA damage-induced apoptosis pathway for platinum drugs.

Conclusion

This technical guide provides a detailed and consolidated resource for the chemical structure and synthesis of this compound. The provided experimental protocols offer a practical basis for its laboratory preparation. The visualized synthetic workflow and generalized mechanism of action serve to contextualize the chemical processes and biological activity of this third-generation platinum compound. Further research into the specific signaling pathways modulated by this compound could provide deeper insights into its unique preclinical profile and potential clinical applications.

References

Enloplatin: A Technical Overview of Pharmacokinetics and Metabolism

Disclaimer: Publicly available, detailed pharmacokinetic and metabolic data for enloplatin (B1141759) are scarce, likely due to the discontinuation of its clinical development in Phase II trials owing to a lack of activity. This guide provides a comprehensive overview of the available information, including detailed analytical methodologies developed for its study. To offer a relevant frame of reference, this document also presents pharmacokinetic data for its parent analog, carboplatin (B1684641), and generalized pathways for platinum-based compounds.

Introduction

This compound is a platinum-based antineoplastic agent and an analog of carboplatin.[1] It was investigated for its potential in cancer therapy, particularly in platinum-refractory advanced ovarian carcinoma.[1] Despite showing promise in preclinical studies with low renal toxicity and a lack of cross-resistance with cisplatin, its clinical development was halted.[2][3] This document collates the available technical information regarding the analytical methods for pharmacokinetic analysis and provides a contextual understanding of its likely pharmacokinetic and metabolic profile based on related platinum compounds.

Analytical Methodologies for Pharmacokinetic Studies

Validated analytical methods are crucial for the determination of drug concentrations in biological matrices. For this compound, methods using liquid chromatography (LC) and flameless atomic absorption spectrometry (FAAS) have been developed and validated to support pharmacokinetic studies in humans, dogs, and rats.[4]

Liquid Chromatography (LC) for this compound Quantification

A reversed-phase LC method with UV detection was established for the quantification of the intact this compound molecule in plasma.

Experimental Protocol:

-

Sample Preparation: Protein precipitation is achieved by adding dilute perchloric acid to the plasma sample.

-

Extraction: The supernatant is collected and mixed with a sodium phosphate (B84403) buffer.

-

Injection: The resulting mixture is injected into the LC system.

-

Chromatography: A C18 or a cyano column is used for separation, depending on the sample matrix.

-

Detection: UV detection is performed at a wavelength of 230 nm.

Flameless Atomic Absorption Spectrometry (FAAS) for Platinum Quantification

To measure the total platinum concentration, which includes the parent drug and any platinum-containing metabolites, an FAAS method was developed. This method is applicable to plasma, plasma ultrafiltrate (PUF), and whole blood.

Experimental Protocol:

-

Sample Preparation: An aliquot of plasma, PUF, or whole blood is mixed with a solution of Triton X-100 and Antifoam-B.

-

Analysis: The prepared sample is injected into the FAAS system, which is equipped with a graphite (B72142) furnace, a hollow cathode platinum (Pt) lamp, and Zeeman background correction.

Method Validation

The developed analytical methods were validated for linearity, precision, and accuracy.

| Method | Matrix | Analyte | Linear Range | Inter-day and Intra-day Precision (RSD%) | Inter-day and Intra-day Accuracy (Relative Error %) |

| LC-UV | Plasma | This compound | 0.50 - 50.0 µg/mL | < 14% | < 14% |

| FAAS | Plasma, PUF, Whole Blood | Platinum | 0.05 - 10.0 µg/mL | < 15% | < 15% |

Pharmacokinetics of Carboplatin (as a Proxy for this compound)

Given that this compound is a carboplatin analog, the pharmacokinetic profile of carboplatin can provide insights into the expected behavior of this compound. Carboplatin's pharmacokinetics have been extensively studied.

After intravenous administration, the decline of free platinum (ultrafilterable) in the plasma follows a biphasic pattern. The majority of the drug is excreted unchanged in the urine.

| Parameter | Value | Reference |

| Initial Half-life (t½α) of free platinum | ~90 minutes | |

| Terminal Half-life (t½β) of free platinum | ~6 hours | |

| Protein Binding | Initially low (~29% in the first 4 hours), increasing to 85-89% by 24 hours (irreversible) | |

| Primary Route of Elimination | Renal excretion | |

| Urinary Excretion | 50-60% of the dose excreted within 24 hours (32% as unchanged carboplatin) |

Generalized Metabolism of Platinum-Based Drugs

The metabolism of platinum-based drugs like this compound is generally characterized by the aquation of the parent compound, leading to reactive species that can interact with cellular macromolecules. While specific metabolites of this compound are not documented in the provided search results, a general pathway can be inferred from related compounds.

The initial step in the activation of many platinum drugs is the displacement of a leaving group by water, a process known as aquation. This reactive aqua species can then bind to DNA, which is the primary mechanism of their cytotoxic action. Platinum compounds can also react with other nucleophiles in the body, such as proteins and peptides.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of a platinum-based drug like this compound, based on the methodologies described in the literature.

Conclusion

While specific, quantitative pharmacokinetic and metabolic data for this compound remain largely unpublished, a solid foundation for its analysis was established through the development of robust analytical methods. By examining its parent analog, carboplatin, we can infer a likely pharmacokinetic profile characterized by a biphasic elimination of free platinum and primary clearance through renal excretion. The generalized pathways presented here offer a framework for understanding its probable metabolic fate and the experimental procedures required for its study. Further research would be necessary to fully elucidate the specific pharmacokinetic parameters and metabolic pathways of this compound.

References

Enloplatin: A Technical Overview of Cellular Uptake and Transport Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enloplatin is a third-generation, water-soluble platinum-based antineoplastic agent. Developed by Wyeth, its clinical progression largely halted in the early 2000s. It has demonstrated minimal activity in platinum-refractory ovarian cancer and exhibits cross-resistance with carboplatin (B1684641). This guide provides a comprehensive overview of the known clinical pharmacokinetics of this compound and delves into the cellular uptake and transport mechanisms of analogous third-generation platinum compounds, namely carboplatin and oxaliplatin (B1677828), to infer the likely cellular behavior of this compound. Due to the limited publicly available research on this compound's specific cellular transport, this document adopts a comparative approach to provide a thorough technical understanding for research and drug development professionals.

This compound: Clinical Pharmacokinetics and Known Properties

Clinical investigations of this compound have provided some insights into its behavior in patients. A phase II study in patients with platinum-refractory advanced ovarian carcinoma revealed manageable nephrotoxicity and dose-limiting myelosuppression. The development of this compound did not progress significantly after these initial trials, and as such, detailed cellular-level data is scarce.

Table 1: Known Clinical Characteristics of this compound

| Parameter | Observation |

| Drug Class | Third-generation platinum analog |

| Solubility | Water-soluble |

| Indication Studied | Platinum-refractory ovarian cancer |

| Efficacy | Minimal antitumor activity in the studied indication |

| Cross-Resistance | Observed with carboplatin |

| Dose-Limiting Toxicity | Myelosuppression (primarily neutropenia) |

| Other Toxicities | Manageable nephrotoxicity, no significant neurotoxicity or ototoxicity |

Cellular Uptake and Transport of Platinum Analogs: A Comparative Analysis

The cellular accumulation of platinum-based drugs is a critical determinant of their efficacy and toxicity. While direct data for this compound is unavailable, the mechanisms for carboplatin and oxaliplatin are well-documented and provide a strong basis for understanding this compound's likely cellular transport pathways. Platinum drugs primarily enter cells through a combination of passive diffusion and active transport mechanisms.

Influx Mechanisms

The uptake of platinum compounds into cancer cells is a multi-faceted process. Key transporters involved include the copper transporter 1 (CTR1) and organic cation transporters (OCTs).

-

Copper Transporter 1 (CTR1): This is a major influx transporter for cisplatin (B142131), carboplatin, and oxaliplatin.[1] Studies have shown that cells lacking functional CTR1 accumulate significantly less of these drugs.[1]

-

Organic Cation Transporters (OCTs): OCT1, OCT2, and OCT3 have been implicated in the uptake of platinum drugs, particularly oxaliplatin. The expression levels of these transporters can influence cellular sensitivity to the drug.

-

Passive Diffusion: The lipophilicity of a platinum complex can influence its ability to passively diffuse across the cell membrane.

Efflux Mechanisms

Resistance to platinum drugs is often associated with increased efflux, which reduces the intracellular concentration of the active agent. Key efflux transporters belong to the ATP-binding cassette (ABC) transporter superfamily.

-

ATP7A and ATP7B: These are copper-transporting P-type ATPases that play a role in the efflux of platinum drugs. Overexpression of these transporters is a known mechanism of cisplatin resistance.

-

Multidrug Resistance-Associated Protein 2 (MRP2): This transporter can efflux platinum drugs, often after their conjugation with glutathione (B108866) (GSH).

Table 2: Cellular Accumulation of Carboplatin and Oxaliplatin in A498 Kidney Cancer Cells

| Platinum Compound (50 µM, 2h) | Intracellular Platinum (ng Pt/106 cells) |

| Cisplatin | 23.0 |

| Carboplatin | 4.8 |

| Oxaliplatin | 14.9 |

| Data from a comparative study on A498 kidney cancer cells.[2] |

Experimental Protocols for Studying Cellular Uptake and Transport

The following protocols are standard methods used to investigate the cellular pharmacology of platinum-based drugs. These would be the approaches to characterize the cellular uptake and transport of this compound.

Protocol for Measuring Intracellular Platinum Accumulation

This protocol details the quantification of total intracellular platinum using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a highly sensitive technique for elemental analysis.[3][4]

-

Cell Culture and Treatment:

-

Culture the desired cancer cell line (e.g., A2780 ovarian cancer cells) to 80-90% confluency in appropriate cell culture plates.

-

Treat the cells with varying concentrations of the platinum drug (e.g., this compound) for specific time points (e.g., 1, 2, 4, 8, 24 hours). Include an untreated control.

-

-

Cell Harvesting and Lysis:

-

After treatment, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.

-

Harvest the cells by trypsinization or using a cell scraper.

-

Count the cells to normalize the platinum content per cell.

-

Lyse the cells using a suitable lysis buffer.

-

-

Sample Preparation for ICP-MS:

-

Digest the cell lysates in concentrated nitric acid (trace metal grade) at a high temperature to break down all organic matter.

-

Dilute the digested samples to the appropriate concentration for ICP-MS analysis.

-

-

ICP-MS Analysis:

-

Prepare a standard curve using known concentrations of a platinum standard.

-

Analyze the samples using an ICP-MS instrument to determine the total platinum content.

-

Calculate the intracellular platinum concentration, typically expressed as ng of platinum per 106 cells or pg of platinum per cell.

-

Protocol for Assessing the Role of Specific Transporters

This protocol uses siRNA-mediated knockdown to investigate the involvement of a specific transporter (e.g., CTR1) in drug uptake.

-

siRNA Transfection:

-

Transfect the cancer cells with siRNA specifically targeting the transporter of interest (e.g., CTR1 siRNA) and a non-targeting control siRNA.

-

Allow the cells to grow for 48-72 hours to ensure efficient knockdown of the target protein.

-

-

Verification of Knockdown:

-

Confirm the knockdown of the transporter at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using Western blotting.

-

-

Platinum Accumulation Assay:

-

Perform the intracellular platinum accumulation assay as described in Protocol 3.1 on both the transporter-knockdown cells and the control cells.

-

-

Data Analysis:

-

Compare the intracellular platinum concentrations between the knockdown and control cells. A significant reduction in platinum accumulation in the knockdown cells indicates that the targeted transporter plays a role in the drug's uptake.

-

Mechanisms of Resistance

Resistance to platinum-based chemotherapy is a major clinical challenge. The mechanisms are multifactorial and can include:

-

Reduced Drug Accumulation: Decreased expression or function of influx transporters (e.g., CTR1) or increased expression and activity of efflux pumps (e.g., ATP7A/B, MRP2).

-

Increased Drug Inactivation: Elevated levels of intracellular thiols, such as glutathione (GSH) and metallothioneins, can bind to and inactivate platinum drugs.

-

Enhanced DNA Repair: Increased capacity of the cell to repair platinum-DNA adducts through mechanisms like nucleotide excision repair (NER).

-

Alterations in Apoptotic Pathways: Defects in the signaling pathways that lead to programmed cell death (apoptosis) can allow cancer cells to survive platinum-induced DNA damage.

Conclusion and Future Directions

This compound represents an early effort in the development of third-generation platinum anticancer agents. While its clinical development was not pursued, understanding its potential cellular uptake and transport mechanisms through the lens of its better-characterized analogs, carboplatin and oxaliplatin, is valuable for the broader field of platinum drug development. The methodologies outlined in this guide provide a framework for the comprehensive cellular characterization of novel platinum compounds. Future research in this area should focus on elucidating the precise roles of various transporters in the uptake and efflux of new platinum agents and on developing strategies to overcome the multifaceted mechanisms of drug resistance.

References

- 1. Contribution of the major copper influx transporter CTR1 to the cellular accumulation of cisplatin, carboplatin, and oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative Study of the Mode of Action of Clinically Approved Platinum-Based Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantifying Intracellular Platinum Accumulation Using Inductively Coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Enloplatin: A Historical and Technical Overview of a Platinum-Based Antineoplastic Agent

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Enloplatin (formerly known as CL 287 ,110) is a second-generation, water-soluble, platinum-based antineoplastic agent developed by American Cyanamid (later Wyeth). Structurally similar to carboplatin, it was investigated for its potential to overcome platinum resistance in various cancers. Despite promising preclinical activity and manageable toxicity, this compound's clinical development was halted after a Phase II trial demonstrated minimal efficacy in patients with platinum-refractory ovarian cancer. This guide provides a comprehensive historical overview of this compound's discovery and development, details its synthesis and mechanism of action, and presents available preclinical and clinical data.

Historical Development

The development of this compound emerged from the extensive research efforts in the 1980s to identify new platinum(II) complexes with an improved therapeutic index compared to the first-generation drug, cisplatin (B142131). The primary goals were to reduce the severe dose-limiting toxicities of cisplatin, such as nephrotoxicity, neurotoxicity, and ototoxicity, and to find agents active against cisplatin-resistant tumors.

This compound was synthesized and developed by American Cyanamid's Lederle Laboratories.[1] It entered clinical trials in the early 1990s as a potential treatment for various solid tumors, with a particular focus on ovarian cancer. However, its clinical journey was short-lived. A Phase II clinical trial in patients with platinum-refractory advanced ovarian carcinoma showed minimal antitumor activity, leading to the discontinuation of its development around the year 2000.[2][3]

Synthesis and Physicochemical Properties

This compound, with the chemical name [1,1-Cyclobutanedicarboxylato(2-)-O,O'][tetrahydro-4H-pyran-4,4-dimethanamine-N,N']platinum(II), is a water-soluble complex.[2][3] Its structure features the same cyclobutanedicarboxylate leaving group as carboplatin, which was thought to contribute to its reduced reactivity and lower toxicity compared to cisplatin. The carrier ligand is a tetrahydro-4H-pyran-4,4-dimethanamine.

The synthesis of this compound can be achieved through a multi-step process. A key step involves the reaction of dichloro(tetrahydropyran-4,4-dimethanamine-N,N')platinum(II) with the silver salt of cyclobutane-1,1-dicarboxylic acid in water.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H22N2O5Pt |

| Molecular Weight | 481.41 g/mol |

| CAS Number | 111523-41-2 |

| Water Solubility | 450 mg/mL (20 °C) |

| Appearance | Crystalline solid |

Mechanism of Action

Like other platinum-based anticancer drugs, this compound's cytotoxic effects are primarily mediated through its interaction with DNA. Upon entering the cell, the dicarboxylate ligand is hydrolyzed, allowing the platinum atom to form covalent bonds with the N7 positions of purine (B94841) bases (guanine and adenine) in the DNA.

This binding leads to the formation of various DNA adducts, predominantly 1,2-intrastrand cross-links between adjacent guanine (B1146940) residues. These adducts distort the DNA double helix, which in turn interferes with DNA replication and transcription. The cellular machinery recognizes this DNA damage, and if the damage is too extensive to be repaired, it triggers a cascade of signaling events leading to programmed cell death, or apoptosis.

The general signaling pathway for platinum-induced apoptosis is depicted below:

Preclinical Studies

Preclinical investigations of this compound demonstrated its cytotoxic activity against a range of tumor cell lines. Notably, it showed activity in some cisplatin-resistant models, suggesting a lack of complete cross-resistance.

Further search for specific preclinical data, such as IC50 values and detailed in vivo xenograft studies, did not yield quantifiable results in the available literature.

Clinical Trials and Development Discontinuation

This compound advanced to Phase I and Phase II clinical trials. The Phase I studies established its safety profile and determined the dose-limiting toxicities.

Phase I Clinical Trial

Initial Phase I studies indicated that nephrotoxicity was a dose-limiting toxicity (DLT). However, subsequent studies found that this nephrotoxicity was manageable and that neutropenia was the primary dose-limiting factor. Importantly, this compound did not exhibit significant neurotoxicity or ototoxicity, which are common side effects of cisplatin.

Phase II Clinical Trial in Platinum-Refractory Ovarian Cancer

A key Phase II study evaluated the efficacy and pharmacokinetics of this compound in patients with platinum-refractory advanced ovarian carcinoma.

Experimental Protocol: Phase II Study of this compound (Kudelka et al., 1997)

-

Patient Population: Patients with histologically confirmed advanced ovarian carcinoma who had shown resistance to prior platinum-based chemotherapy.

-

Treatment Regimen: this compound was administered as a single intravenous dose every 21 days without prehydration.

-

Primary Endpoints: Objective response rate.

-

Secondary Endpoints: Pharmacokinetics of this compound.

The workflow for this clinical trial can be visualized as follows:

Table 2: Summary of Phase II Clinical Trial Results for this compound

| Parameter | Finding |

| Indication | Platinum-Refractory Advanced Ovarian Carcinoma |

| Number of Patients | 18 |

| Treatment | Single IV dose every 21 days |

| Objective Response Rate | 1 Partial Response |

| Conclusion | Minimal antitumor activity |

| Development Status | Discontinued |

The pharmacokinetic profile of this compound was found to be similar to that of carboplatin, suggesting that the cyclobutanedicarboxylate leaving group is a major determinant of the plasma pharmacokinetics of these platinum complexes.

Conclusion

This compound represents a well-reasoned approach to second-generation platinum drug design, aiming to mitigate the toxicities of cisplatin while potentially overcoming resistance. While its preclinical profile was encouraging, the ultimate lack of significant clinical efficacy in a resistant patient population led to the cessation of its development. The story of this compound underscores the challenges in translating preclinical promise into clinical benefit, particularly in the difficult-to-treat setting of platinum-resistant cancers. The data and history of this compound remain a valuable case study for medicinal chemists and clinical researchers in the ongoing development of novel metal-based anticancer agents.

References

Enloplatin: A Technical Guide to Physicochemical Properties and Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physicochemical properties of Enloplatin (B1141759) (CAS 111523-41-2), a third-generation platinum-based antineoplastic agent. Understanding these core characteristics is critical for formulation development, pharmacokinetic studies, and mechanistic investigations. This guide summarizes key quantitative data, presents detailed experimental protocols for property determination, and visualizes essential workflows and biological pathways.

Physicochemical Properties of this compound

This compound is a platinum(II) complex containing a 1,1-cyclobutanedicarboxylate leaving group and a tetrahydro-4H-pyran-4,4-dimethanamine ligand. These structural features influence its stability, solubility, and biological activity, distinguishing it from earlier platinum drugs like cisplatin (B142131) and carboplatin. A summary of its known physicochemical properties is presented below.

Data Summary

| Property | Value | Reference |

| IUPAC Name | [4-(aminomethyl)oxan-4-yl]methanamine;cyclobutane-1,1-dicarboxylate;platinum(2+) | [1] |

| Molecular Formula | C₁₃H₂₂N₂O₅Pt | [1] |

| Molecular Weight | 481.41 g/mol | [1] |

| Melting Point | 260-263 °C (with decomposition) | [2][3] (from external source) |

| XLogP3 (Calculated) | 1.27 | (from external source) |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 7 | |

| Topological Polar Surface Area | 142 Ų | |

| Aqueous Solubility | Data not publicly available. Generally, platinum complexes exhibit a wide range of aqueous solubilities. | |

| pKa | Data not publicly available. The amine ligands suggest basic properties. |

Experimental Protocols

Accurate characterization of a drug candidate's properties is fundamental. The following sections detail standard methodologies for determining key physicochemical parameters for platinum-based compounds like this compound.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in water.

Materials:

-

This compound powder

-

Deionized water (or specified buffer, e.g., PBS pH 7.4)

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical instrument for quantification (e.g., HPLC-UV, ICP-MS)

Procedure:

-

Preparation: Add an excess amount of this compound powder to a sealed, sterile container containing a known volume of the aqueous solvent. The excess solid should be clearly visible.

-

Equilibration: Place the container in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to stand, letting the excess solid settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot using a syringe filter to remove any undissolved microparticulates. This step is critical to prevent overestimation of solubility.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the filtered sample (the saturated solution) and the standard solutions using a validated analytical method. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is highly sensitive for quantifying platinum content. Alternatively, a validated HPLC-UV method can be used.

-

Construct a calibration curve from the standards and determine the concentration of this compound in the saturated sample.

-

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

Protocol for LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Objective: To determine the LogP value of this compound.

Materials:

-

This compound

-

n-Octanol (reagent grade)

-

Deionized water or buffer (pH 7.4)

-

Separatory funnel or centrifuge tubes

-

Vortex mixer and centrifuge

-

Analytical instrument for quantification (HPLC-UV or ICP-MS)

Procedure:

-

Phase Pre-saturation: Mix n-octanol and the aqueous phase (e.g., water) vigorously for at least 24 hours to ensure mutual saturation. Separate the two phases.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated aqueous phase.

-

Partitioning: In a centrifuge tube, combine a known volume of the pre-saturated n-octanol with a known volume of the this compound stock solution (a 1:1 ratio is common).

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the mixture at high speed to achieve a clean separation of the aqueous and organic layers.

-

Quantification:

-

Carefully collect samples from both the n-octanol and aqueous layers.

-

Quantify the concentration of this compound in each phase using a suitable analytical method. Note that the calibration curve should be prepared in the corresponding solvent for each phase.

-

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase:

-

P = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

LogP = log₁₀(P)

-

Visualized Workflows and Pathways

Physicochemical Characterization Workflow

The comprehensive characterization of an Active Pharmaceutical Ingredient (API) like this compound follows a structured workflow to ensure all critical quality attributes are assessed.

Proposed Mechanism of Action

As a platinum-based alkylating agent, this compound's mechanism of action is believed to be analogous to that of cisplatin and carboplatin. It acts by forming covalent adducts with DNA, which ultimately triggers cell cycle arrest and apoptosis.

References

Enloplatin: An In-depth Technical Guide on a Platinum Coordination Complex

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enloplatin (cis-(1,1-Cyclobutanedicarboxylato)(tetrahydro-4H-pyran-4,4-bis(methylamine))platinum) is a second-generation platinum-based anticancer agent. Like its predecessors, cisplatin (B142131) and carboplatin, this compound's mechanism of action is centered on its ability to form covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in cancer cells.[1][2] Developed with the aim of improving upon the therapeutic index of first-generation platinum drugs, this compound was investigated in preclinical and clinical studies. However, publicly available quantitative data on its efficacy and pharmacokinetics are limited. This guide provides a comprehensive overview of the core chemistry, known biological activity, and relevant experimental methodologies related to this compound, drawing comparisons with other platinum analogs where specific data for this compound is not available.

Core Chemistry and Synthesis

This compound is a square planar platinum(II) complex. Its structure features a bidentate 1,1-cyclobutanedicarboxylato leaving group and a bidentate tetrahydro-4H-pyran-4,4-dimethanamine carrier ligand.

Chemical Structure of this compound

Synthesis Protocol

A common synthetic route to this compound involves the reaction of a platinum(II) precursor with the tetrahydro-4H-pyran-4,4-dimethanamine ligand. The following protocol is adapted from patent literature:

Experimental Protocol: Synthesis of this compound

-

Preparation of the Platinum Precursor: A solution of [1,1-cyclobutanedicarboxylato(2-)-O,O']bis[sulfinylbis[methane]-S]platinum is prepared by dissolving 4.9 g of the compound in 120 ml of water at 100°C.

-

Ligand Addition: A solution of 1.4 g of tetrahydro-4H-pyran-4,4-dimethanamine in 30 ml of water is added to the platinum precursor solution.

-

Reaction: The mixture is heated at 100°C for 6 hours.

-

Purification:

-

The reaction mixture is filtered, and the filtrate is evaporated to dryness.

-

The resulting residue is slurried in 30 ml of water, heated to 95°C, and filtered again.

-

The filtrate is then concentrated to approximately 10 ml.

-

-

Isolation: The resulting solid product, this compound, is collected by filtration, washed with water, and dried. This process yields approximately 1.34 g of the final compound.

Mechanism of Action

The cytotoxic effects of this compound, like other platinum-based drugs, are primarily attributed to its interaction with DNA.[3]

DNA Adduct Formation

Upon entering a cell, the higher intracellular concentration of water and lower concentration of chloride ions facilitates the hydrolysis of the dicarboxylato leaving group. This "aquation" process generates a reactive, positively charged platinum species that can readily bind to the nitrogen atoms of purine (B94841) bases in DNA, particularly the N7 position of guanine (B1146940) and adenine. This binding leads to the formation of various DNA adducts, with the most common being 1,2-intrastrand cross-links between adjacent guanine residues (GG adducts).[3] These adducts distort the DNA double helix, which in turn interferes with DNA replication and transcription.

Induction of Apoptosis

The cellular response to this compound-induced DNA damage involves the activation of complex signaling pathways that ultimately lead to programmed cell death, or apoptosis. While specific pathways for this compound have not been extensively detailed, the general mechanism for platinum drugs involves both intrinsic and extrinsic apoptotic pathways.[3]

-

Intrinsic Pathway: DNA damage can trigger the activation of proteins like p53, which in turn upregulate pro-apoptotic proteins such as Bax and Bak. These proteins permeabilize the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.

-

Extrinsic Pathway: Platinum drugs can also induce the expression of death receptors like Fas on the cell surface. Binding of the Fas ligand (FasL) initiates a signaling cascade that activates caspase-8, which can then directly activate caspase-3.

Preclinical and Clinical Data

Detailed quantitative data for this compound from preclinical and clinical studies are not widely available in the public domain. The following tables provide a template for such data and include comparative values for other platinum drugs where available, to provide context for researchers.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Cytotoxicity of Platinum Drugs (Illustrative)

| Cell Line | Cancer Type | This compound IC50 (µM) | Cisplatin IC50 (µM) | Carboplatin IC50 (µM) | Reference |

|---|---|---|---|---|---|

| A2780 | Ovarian | Data not available | ~1-5 | ~10-50 | |

| SKOV3 | Ovarian | Data not available | ~5-15 | ~50-150 | |

| HCT116 | Colon | Data not available | ~2-10 | ~20-100 | General Knowledge |

| A549 | Lung | Data not available | ~3-12 | ~30-120 | General Knowledge |

Note: The IC50 values for Cisplatin and Carboplatin are approximate and can vary significantly between studies and experimental conditions.

Pharmacokinetics

Pharmacokinetic parameters describe the absorption, distribution, metabolism, and excretion of a drug.

Table 2: Preclinical Pharmacokinetic Parameters of Platinum Drugs in Rats (Illustrative)

| Parameter | This compound | Cisplatin | Carboplatin | Reference |

|---|---|---|---|---|

| Clearance (CL) (L/hr/kg) | Data not available | 0.5 - 1.0 | 0.1 - 0.3 | |

| Volume of Distribution (Vd) (L/kg) | Data not available | 1.0 - 2.0 | 0.2 - 0.5 | |

| Terminal Half-life (t½) (hr) | Data not available | 1.5 - 3.0 | 2.0 - 4.0 |

| Area Under the Curve (AUC) (µg*hr/mL) | Data not available | Varies with dose | Varies with dose | |

Note: These values are illustrative and can vary based on the animal model, dose, and analytical method.

Clinical Efficacy and Safety

Table 3: Phase I Clinical Trial Information (General Template)

| Parameter | This compound ( CL 287 ,110) |

|---|---|

| Phase | I |

| Patient Population | Patients with advanced solid tumors |

| Primary Objectives | Determine MTD and DLTs |

| Dose-Limiting Toxicities | Data not available (typically myelosuppression for 2nd gen platinum drugs) |

| Maximum Tolerated Dose (MTD) | Data not available |

| Antitumor Activity | Data not available |

Experimental Protocols

Quantification of Cellular Uptake

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying the total platinum content within cells.

Experimental Protocol: Cellular Platinum Quantification by ICP-MS

-

Cell Culture and Treatment:

-

Plate cells at a desired density and allow them to adhere overnight.

-

Treat cells with this compound at various concentrations for a specified duration.

-

-

Cell Harvesting and Lysis:

-

Wash the cells with ice-cold PBS to remove extracellular drug.

-

Harvest the cells by trypsinization or scraping.

-

Count the cells to normalize the platinum content per cell.

-

Lyse the cells using a suitable lysis buffer.

-

-

Sample Preparation for ICP-MS:

-

Digest the cell lysates with concentrated nitric acid at a high temperature to break down all organic matter.

-

Dilute the digested samples with deionized water to a suitable volume for analysis.

-

-

ICP-MS Analysis:

-

Analyze the samples using an ICP-MS instrument calibrated with platinum standards of known concentrations.

-

Quantify the platinum concentration in each sample based on the calibration curve.

-

-

Data Analysis:

-

Calculate the amount of platinum per cell or per microgram of cellular protein.

-

Analysis of DNA Adduct Formation

The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts.

Experimental Protocol: ³²P-Postlabeling Assay for this compound-DNA Adducts

-

DNA Isolation: Isolate genomic DNA from cells or tissues treated with this compound.

-

Enzymatic Digestion: Digest the DNA to 3'-monophosphate deoxynucleotides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the platinated nucleotides from the normal nucleotides, for example, by high-performance liquid chromatography (HPLC).

-

³²P-Labeling: Label the 5'-hydroxyl group of the enriched adducts with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the ³²P-labeled adducts by two-dimensional thin-layer chromatography (2D-TLC).

-

Detection and Quantification:

-

Visualize the adduct spots by autoradiography.

-

Quantify the radioactivity of each spot using a phosphorimager or by scintillation counting to determine the level of DNA adducts.

-

Conclusion

This compound represents a continued effort in the development of platinum-based anticancer agents with an improved therapeutic profile. While its core mechanism of action aligns with that of other platinum drugs—inducing cancer cell death through the formation of DNA adducts—the publicly available data on its specific quantitative efficacy, pharmacokinetic properties, and detailed signaling pathway interactions are limited. This guide has synthesized the available information on this compound's chemistry and proposed biological activity, providing a framework for researchers in the field. Further investigation and the potential publication of historical data would be invaluable for a more complete understanding of this platinum coordination complex.

References

A Technical Guide to the Synthesis of Enloplatin Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract: Platinum-based compounds are mainstays of cancer chemotherapy, with drugs like cisplatin (B142131), carboplatin, and oxaliplatin (B1677828) used in the treatment of numerous malignancies.[1][2] Enloplatin, a platinum(II) complex, has demonstrated a distinct profile, notably its lack of cross-resistance with other platinum agents.[3] This has spurred significant interest in the development of its analogues and derivatives to enhance therapeutic efficacy, broaden the spectrum of activity, and overcome mechanisms of drug resistance. This technical guide provides a comprehensive overview of the core synthetic strategies for creating this compound-type Pt(II) analogues and their corresponding Pt(IV) prodrug derivatives. It includes detailed experimental protocols, a summary of structure-activity relationships, and quantitative data to inform rational drug design.

Core Molecular Structure and Rationale for Analogue Synthesis

This compound, or cis-(1,1-Cyclobutanedicarboxylato)(tetrahydro-4H-pyran-4,4-bis(methylamine))platinum(II), is a platinum(II) complex characterized by two key ligands attached to the central platinum atom: a non-labile (carrier) diamine ligand and a labile (leaving) dicarboxylate group.[3] The development of analogues and derivatives focuses on systematically modifying these components to improve the pharmacological profile.

-

Carrier Ligand (Non-labile): This ligand is generally not displaced after administration and plays a crucial role in the drug's activity, toxicity, and resistance profile. Modifications here can influence DNA binding and cellular uptake.

-

Leaving Group (Labile): This group is displaced inside the cell through aquation, a necessary step for the drug to bind to its primary target, DNA.[4] The nature of the leaving group affects the drug's reactivity, stability, and hydrolysis rate.

-

Pt(IV) Prodrugs: Platinum(IV) complexes are kinetically inert and are reduced to their active Pt(II) counterparts within the tumor's hypoxic environment.[5][6] This strategy can reduce side effects and improve stability. The two additional axial ligands on the Pt(IV) center offer a powerful tool to modulate properties like lipophilicity and reduction potential.[6]

The relationship between these structural components and the resulting biological activity is a cornerstone of rational drug design for platinum-based agents.[7][8]

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues generally follows established coordination chemistry principles for platinum(II) and platinum(IV) complexes.[9]

General Synthesis of Pt(II) Analogues

The synthesis of cis-platinum(II) complexes with diamine and dicarboxylate ligands typically involves a two-step process starting from potassium tetrachloroplatinate(II) (K₂PtCl₄). The first step involves the coordination of the carrier diamine ligand, followed by the substitution of the chloride leaving groups with the desired dicarboxylate.

Experimental Protocol: Synthesis of a generic cis-[Pt(Diamine)(Dicarboxylate)] Complex

-

Preparation of cis-[Pt(Diamine)Cl₂] Intermediate:

-

Dissolve potassium tetrachloroplatinate(II) (K₂PtCl₄) in deionized water.

-

Add a stoichiometric equivalent of the desired carrier diamine ligand (e.g., tetrahydro-4H-pyran-4,4-dimethanamine for this compound) to the aqueous solution.

-

Stir the reaction mixture at room temperature for 24-48 hours. The formation of the yellow cis-[Pt(Diamine)Cl₂] complex is often observed as a precipitate.

-

Isolate the solid product by filtration, wash with cold water, ethanol, and diethyl ether, and dry under vacuum.[10]

-

-

Preparation of the Final Pt(II) Complex:

-

Suspend the cis-[Pt(Diamine)Cl₂] intermediate in deionized water.

-

Add a slight excess (approx. 1.05 equivalents) of the silver salt of the desired dicarboxylic acid (e.g., silver 1,1-cyclobutanedicarboxylate). The reaction should be performed in the dark to prevent the photoreduction of the silver salt.

-

Stir the suspension at a moderately elevated temperature (e.g., 50-60°C) for several hours.[10]

-

After the reaction is complete, cool the mixture and filter it through celite to remove the silver chloride (AgCl) precipitate.

-

Concentrate the filtrate under reduced pressure to yield the final Pt(II) complex. The product can be further purified by recrystallization.[11]

-

General Synthesis of Pt(IV) Derivatives

Pt(IV) derivatives are typically synthesized by oxidizing the corresponding Pt(II) complex. This process adds two axial ligands, most commonly hydroxo groups, which can then be further functionalized. Hydrogen peroxide is a common and effective oxidizing agent for this transformation.[12]

Experimental Protocol: Synthesis of a generic cis,trans,cis-[Pt(Diamine)(Dicarboxylate)(Axial)₂] Complex

-

Oxidation to Pt(IV) Dihydroxo Intermediate:

-

Dissolve the parent Pt(II) complex in distilled water.

-

Add an excess of 30% aqueous hydrogen peroxide (H₂O₂).

-

Warm the reaction mixture to approximately 60°C and stir for 2-4 hours.[12]

-

Cool the solution to room temperature. The Pt(IV) dihydroxo complex can often be precipitated by adding a solvent like acetone.

-

Isolate the solid product by filtration, wash thoroughly, and dry.

-

-

Functionalization of Axial Ligands:

-

Suspend the Pt(IV) dihydroxo intermediate in a suitable organic solvent (e.g., DMF or DMSO).

-

Add an excess of the desired acid anhydride or acyl chloride corresponding to the axial ligands to be introduced (e.g., acetic anhydride for acetate (B1210297) ligands).

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).

-

The final Pt(IV) product can be isolated by precipitation with a non-solvent (like diethyl ether) or by removal of the solvent under vacuum, followed by purification.[6]

-

Quantitative Data and Characterization

The successful synthesis of this compound analogues and derivatives must be confirmed by rigorous characterization. The cytotoxicity of these new compounds is a key quantitative measure of their potential as anticancer agents.

Key Characterization Techniques

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹⁵Pt NMR spectroscopy are used to confirm the molecular structure and coordination environment of the platinum center.[12]

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight and confirm the identity of the synthesized complexes.[13]

-

High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the final compounds.[10][14]

-

Elemental Analysis: Provides the percentage composition of C, H, and N, which is compared against calculated values to confirm the empirical formula.[15]

Cytotoxicity Data of Representative Platinum Complexes

The in vitro cytotoxicity of newly synthesized complexes is typically evaluated against a panel of human cancer cell lines. The IC₅₀ value, which represents the concentration of the drug required to inhibit the growth of 50% of the cells, is a standard metric for comparison.

| Compound Class | Example Structure / Modification | Target Cell Line | IC₅₀ (µM) - Illustrative | Reference |

| Pt(II) Parent | Cisplatin | A2780 (Ovarian) | ~1.0 - 2.0 | [11] |

| Pt(II) Analogue | Bispidine analogue of Carboplatin | A2780 (Ovarian) | ~5.0 - 10.0 | [11] |

| Pt(II) Analogue | Oxaliplatin | K562 (Leukemia) | ~1.5 - 3.0 | [10] |

| Pt(IV) Prodrug | Pt(IV) prodrug of Cisplatin | MCF-7 (Breast) | ~15.0 - 20.0 | [12] |

| Pt(IV) Conjugate | PARP-Inhibitor-Pt(IV) Conjugate | A2780cisR (Resistant) | ~0.5 - 1.5 | [16] |

Note: The IC₅₀ values are illustrative and can vary significantly based on the specific cell line, exposure time, and assay conditions.

Mechanism of Action: From Prodrug to DNA Damage

The cytotoxic effect of this compound and its analogues originates from their ability to damage nuclear DNA.[17] Pt(IV) derivatives act as prodrugs that must first be activated.

-

Cellular Uptake: The neutral platinum complex enters the cell, often through passive diffusion or active transport.[4]

-

Activation (Aquation/Reduction):

-

For Pt(II) complexes , the low intracellular chloride concentration promotes hydrolysis, where the labile leaving group is replaced by water molecules. This creates a reactive, positively charged aqua species.[4]

-

For Pt(IV) prodrugs , they are first reduced to the corresponding Pt(II) species in the reductive intracellular environment, releasing the axial ligands. The resulting Pt(II) complex then undergoes aquation.[6]

-

-

DNA Binding: The activated platinum species is a potent electrophile that readily binds to the N7 position of purine (B94841) bases (guanine and adenine) in DNA.[17]

-

Adduct Formation: The primary lesions are 1,2-intrastrand cross-links, which severely distort the DNA helix.[17]

-

Cellular Response: These DNA adducts are recognized by cellular proteins, which inhibit DNA replication and transcription. This blockage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[1][17]

Conclusion and Future Directions

The synthesis of this compound analogues and derivatives represents a fertile ground for the discovery of next-generation anticancer agents. The strategies outlined in this guide—modification of the carrier and leaving groups for Pt(II) complexes and the development of Pt(IV) prodrugs—provide a robust framework for creating novel compounds with potentially superior efficacy and reduced toxicity. Future research will likely focus on conjugating these platinum cores with other bioactive molecules, such as PARP inhibitors or targeting moieties, to create multi-action agents that can overcome resistance and offer more selective cancer cell killing.[16] The continued application of these synthetic principles, guided by structure-activity relationships, will be critical in expanding the arsenal (B13267) of platinum-based chemotherapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Methods for the Preparation of Platinum Anticancer Complexes [dspace.mit.edu]

- 3. This compound | C13H22N2O5Pt | CID 68737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 68Ga Radiolabeling strategies in Pt(IV)-deferoxamine scaffolds for potential theranostic application - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The rational design of anticancer platinum complexes: the importance of the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Harnessing structure-activity relationship to engineer a cisplatin nanoparticle for enhanced antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpcbs.com [ijpcbs.com]

- 11. Bispidine analogues of cisplatin, carboplatin, and oxaliplatin. synthesis, structures, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Facile Synthesis of a Pt(IV) Prodrug of Cisplatin and Its Intrinsically 195mPt Labeled Analog: A Step Closer to Cancer Theranostic - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Platinum(IV) Derivatives of [Pt(1S,2S-diaminocyclohexane)(5,6-dimethyl-1,10-phenanthroline)] with Diclofenac Ligands in the Axial Positions: A New Class of Potent Multi-action Agents Exhibiting Selectivity to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Structure and Anticancer Activity of a Dinuclear Organoplatinum(IV) Complex Stabilized by Adenine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

Enloplatin's Cytotoxic Profile in Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enloplatin, a second-generation platinum-based chemotherapeutic agent, has been a subject of investigation for its potential anticancer properties. Like its predecessors, cisplatin (B142131) and carboplatin, this compound is believed to exert its cytotoxic effects primarily through interactions with DNA, leading to cell cycle arrest and apoptosis. However, a comprehensive analysis of its specific cytotoxic activity across a range of cancer cell lines is not extensively documented in publicly available literature. This guide synthesizes the available information on the mechanism of action of platinum compounds as a framework for understanding this compound's potential efficacy and outlines the standard experimental protocols used to evaluate such compounds.

Introduction to Platinum-Based Antineoplastic Drugs

Platinum coordination complexes are a cornerstone of modern chemotherapy, widely used in the treatment of various solid tumors, including ovarian, lung, and testicular cancers.[1] The archetypal drug, cisplatin, functions by forming covalent adducts with DNA, primarily at the N7 position of purine (B94841) bases.[2] These adducts create intra- and inter-strand cross-links, which distort the DNA double helix, inhibit DNA replication and transcription, and ultimately trigger programmed cell death, or apoptosis.[1][2] this compound was developed as an analog to cisplatin with the aim of improving the therapeutic index, potentially by altering the pharmacokinetic profile or reducing the toxicity profile.

Mechanism of Action of Platinum Analogs

The cytotoxic effects of platinum-based drugs like this compound are predominantly mediated through the induction of DNA damage, which activates a cascade of cellular responses.

DNA Adduct Formation

Upon entering the cell, the platinum complex undergoes hydrolysis, becoming a reactive species that readily binds to DNA. The primary lesions are 1,2-intrastrand cross-links between adjacent guanine (B1146940) bases.[2] These adducts bend and unwind the DNA, creating a structure that is recognized by cellular proteins.

Induction of Apoptosis

The cellular response to platinum-induced DNA damage is a key determinant of its cytotoxic efficacy. The DNA lesions can trigger both the intrinsic and extrinsic apoptotic pathways.

-

Intrinsic Pathway: DNA damage can activate stress-response pathways, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases (intracellular proteases), culminating in the execution of apoptosis.[2][3] The Bcl-2 family of proteins plays a crucial regulatory role in this process.[3]

-

Extrinsic Pathway: Platinum compounds can also induce apoptosis through the activation of death receptors on the cell surface, such as the Fas receptor, which directly activates the caspase cascade.[1]

Cell Cycle Arrest

Cells possess checkpoint mechanisms that can halt the cell cycle to allow for DNA repair. Platinum-induced DNA damage often leads to cell cycle arrest, most commonly in the G2/M phase.[4] This prevents the cell from entering mitosis with damaged DNA. If the damage is too extensive to be repaired, the cell is directed towards apoptosis.

Below is a generalized signaling pathway for platinum-induced cytotoxicity.

Platinum drug activation and downstream cellular effects.

Quantitative Analysis of Cytotoxicity

| Cell Line | Cancer Type | Cisplatin IC50 (µM) | Reference |

| A2780 | Ovarian Carcinoma | 0.78 | [5] |

| A2780cisR | Cisplatin-Resistant Ovarian Carcinoma | 5.4 | [5] |

| A431 | Cervix Squamous Carcinoma | 0.19 | [5] |

| A431Pt | Cisplatin-Resistant Cervix Squamous Carcinoma | 3.5 | [5] |

Experimental Protocols

The evaluation of the cytotoxic effects of compounds like this compound relies on a set of standardized in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value is determined.

The following diagram illustrates the workflow of a typical cytotoxicity assay.

Workflow for determining IC50 using the MTT assay.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

-

Cell Treatment: Cells are treated with the test compound at a specific concentration (e.g., near the IC50 value) for a defined period.

-

Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol (B145695) to permeabilize the cell membrane.

-

Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity of the dye is directly proportional to the amount of DNA in the cell.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer, which measures the fluorescence of individual cells.

-

Data Analysis: The data is used to generate a histogram plotting DNA content versus cell number, allowing for the quantification of the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

While direct, quantitative data on the cytotoxicity of this compound in a wide array of cancer cell lines remains limited in the public domain, the well-established mechanisms of other platinum-based drugs provide a strong foundation for understanding its potential therapeutic action. The primary mode of action is expected to be the induction of DNA damage, leading to cell cycle arrest and apoptosis. Further in-depth studies are required to elucidate the specific cytotoxic profile of this compound, including its IC50 values in various cancer cell lines and its comparative efficacy and toxicity relative to cisplatin and carboplatin. Such data will be crucial for guiding its further clinical development and potential application in cancer therapy.

References

- 1. rsc.org [rsc.org]

- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancement of cisplatin-induced apoptosis by β-elemene in resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. researchgate.net [researchgate.net]

Enloplatin: A Technical Overview of a Platinum-Based Antineoplastic Agent

For Researchers, Scientists, and Drug Development Professionals

Enloplatin is a platinum-based alkylating agent with demonstrated antineoplastic activity. As a third-generation platinum complex, it was developed to improve upon the therapeutic index of earlier compounds like cisplatin (B142131) and carboplatin, offering a potentially broader spectrum of antitumor activity and reduced renal toxicity. This technical guide provides a concise overview of this compound's core molecular features, analytical methodologies for its detection, and the general mechanistic pathways associated with platinum-based anticancer drugs.

Core Molecular Data

A summary of the key molecular and physical properties of this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₂N₂O₅Pt | [1][2][3][4][5] |

| Molecular Weight | 481.41 g/mol | [1][2][3][6] |

| CAS Number | 111523-41-2 | |

| Synonyms | CL-287110, (SP-4-2)-(1,1-Cyclobutanedicarboxylato(2-)-κO,κO')[(tetrahydro-4H-pyran-4,4-diyl)bis(methanamine)-κN,κN']platinum | [1] |

Experimental Protocols